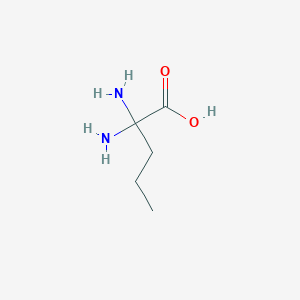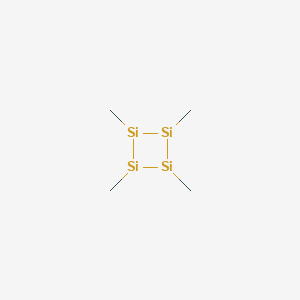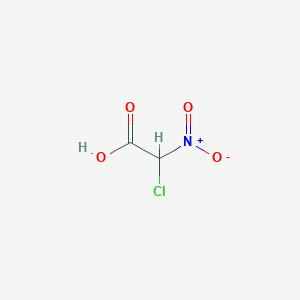![molecular formula C14H9NO2 B14287135 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one CAS No. 139061-35-1](/img/no-structure.png)
3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one: is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a pyridine ring attached to a benzofuran moiety through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one typically involves the condensation of pyridine-2-carboxaldehyde with 1-benzofuran-2(3H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it into a dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products: The major products formed from these reactions include oxidized benzofuran derivatives, reduced pyridine derivatives, and substituted benzofuran and pyridine compounds.
Applications De Recherche Scientifique
Biology: In biological research, derivatives of this compound have been explored for their potential as enzyme inhibitors and probes for studying biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds:
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: This compound shares a similar pyridine moiety but differs in the core structure, which is an imidazo[1,5-a]pyridine ring.
3-(Pyridin-2-yl)triimidazotriazine: This compound also contains a pyridine ring but is characterized by a triimidazotriazine core.
Uniqueness: 3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one is unique due to its benzofuran core, which imparts distinct photophysical properties and reactivity compared to other pyridine-containing compounds .
Propriétés
| 139061-35-1 | |
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
3-(pyridin-2-ylmethylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C14H9NO2/c16-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)17-14/h1-9H |
Clé InChI |
UELLLTXPCPNRNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









